molecular formula C7H9N3O2 B8464061 2-Methyl-5-methylamino-6-nitro-pyridine

2-Methyl-5-methylamino-6-nitro-pyridine

Cat. No.: B8464061
M. Wt: 167.17 g/mol
InChI Key: DUEAXBVXLPYGCB-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental scaffolds in organic chemistry. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. The presence of activating groups, such as the methylamino group, and deactivating groups, like the nitro group, on the same ring creates a complex electronic environment.

Significance of Substituted Pyridines in Organic Synthesis and Chemical Sciences

Substituted pyridines are of immense importance in various scientific fields. They are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nanobioletters.com The pyridine motif is present in numerous natural products and biologically active molecules. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's properties, such as its solubility, basicity, and ability to interact with biological targets.

For instance, aminopyridines are precursors to a wide range of heterocyclic compounds. scielo.br Nitropyridine derivatives, on the other hand, are valuable intermediates in organic synthesis, with the nitro group serving as a versatile functional handle for further chemical transformations. mdpi.com The combination of these functional groups in a single molecule, as seen in 2-Methyl-5-methylamino-6-nitro-pyridine, suggests its potential as a versatile intermediate for creating more complex chemical structures.

Overview of Research Trajectories for the Chemical Compound

While specific research on this compound is limited, the known chemistry of related compounds allows for the postulation of several research directions. A primary area of investigation would be its synthesis. A plausible synthetic route could involve the nitration of a corresponding 2-methyl-5-(methylamino)pyridine precursor or the amination of a 2-methyl-6-nitro-5-halopyridine. The conditions for such reactions, including the choice of nitrating agents or the catalyst for amination, would be a key area of study.

Finally, the structural similarity to other biologically active substituted pyridines suggests that this compound and its derivatives could be of interest in medicinal chemistry. For example, derivatives of 5-methyl-6-methylamino-pyridine have been investigated as potent 5-HT1A receptor agonists, indicating the potential for this scaffold to interact with biological systems. nih.gov

Below is a data table of related pyridine compounds to provide context for the properties of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Amino-6-methyl-5-nitropyridine22280-62-2C₆H₇N₃O₂153.14
2-Methyl-5-nitropyridine21203-68-9C₆H₆N₂O₂138.12
2-Amino-6-methyl-3-nitropyridine21901-29-1C₆H₇N₃O₂153.14
2-Chloro-6-methyl-3-nitropyridine56057-19-3C₆H₅ClN₂O₂172.57
2-(Methylamino)pyridine4597-87-9C₆H₈N₂108.14

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,6-dimethyl-2-nitropyridin-3-amine

InChI

InChI=1S/C7H9N3O2/c1-5-3-4-6(8-2)7(9-5)10(11)12/h3-4,8H,1-2H3

InChI Key

DUEAXBVXLPYGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)NC)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Routes for 2 Methyl 5 Methylamino 6 Nitro Pyridine and Its Analogues

Classical Synthetic Approaches and Precursors

Traditional synthetic routes to substituted pyridines often involve multi-step linear sequences starting from simpler pyridine (B92270) or acyclic precursors. These methods rely on fundamental organic reactions to introduce the desired functional groups in a stepwise manner.

Nitration Strategies for Pyridine Scaffolds

The introduction of a nitro group onto a pyridine ring is a key step in the synthesis of many nitro-substituted pyridines. Due to the electron-deficient nature of the pyridine ring, direct electrophilic nitration requires harsh conditions and often results in a mixture of isomers. The position of nitration is heavily influenced by the electronic properties of existing substituents on the ring.

A common strategy involves the nitration of a pre-existing substituted pyridine. For instance, the synthesis of a related compound, 2-amino-6-methyl-5-nitropyridine, can be achieved through the nitration of 2-amino-6-methylpyridine (B158447). This precursor directs the incoming nitro group to the 5-position due to the activating and ortho,para-directing effect of the amino group and the directing effect of the methyl group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Alternatively, nitration can be performed on a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can be subsequently removed.

Introduction of Amino and Alkylamino Groups

The introduction of amino and alkylamino groups onto a pyridine scaffold can be accomplished through several classical methods. One of the most common is nucleophilic aromatic substitution (SNAr) on a halopyridine precursor. For example, a chloro-substituted nitropyridine can react with an amine, such as methylamine (B109427), to displace the chloride and form the corresponding amino-substituted product. The presence of an electron-withdrawing nitro group on the pyridine ring activates the ring towards nucleophilic attack, facilitating this substitution.

Another classical method is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide to introduce an amino group at the 2-position. However, this method is generally limited to unsubstituted or simply substituted pyridines and may not be suitable for highly functionalized systems.

For the synthesis of the target molecule, a plausible route involves the N-methylation of a precursor like 2-methyl-5-amino-6-nitropyridine. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Multi-step Linear Synthesis Pathways

A hypothetical multi-step linear synthesis for 2-Methyl-5-methylamino-6-nitro-pyridine could commence with a readily available starting material like 2-amino-6-methylpyridine. The synthetic sequence would likely involve the following key transformations:

Nitration: The initial step would be the regioselective nitration of 2-amino-6-methylpyridine to introduce the nitro group at the 5-position, yielding 2-amino-6-methyl-5-nitropyridine.

Diazotization and Halogenation: The amino group at the 2-position could then be converted to a diazonium salt, which can be subsequently displaced by a halogen, for example, chlorine, to give 2-chloro-6-methyl-5-nitropyridine.

Nucleophilic Substitution: This chloro-substituted intermediate can then undergo nucleophilic aromatic substitution with methylamine to introduce the methylamino group at the 5-position, affording the final product, this compound.

An alternative pathway could involve the initial N-methylation of the starting 2-amino-6-methylpyridine, followed by nitration. However, the directing effects of the methylamino group would need to be carefully considered to achieve the desired regioselectivity.

Step Reaction Reagents and Conditions Intermediate/Product
1 Nitration HNO₃, H₂SO₄ 2-Amino-6-methyl-5-nitropyridine
2 Sandmeyer Reaction (Diazotization followed by Halogenation) NaNO₂, HCl then CuCl 2-Chloro-6-methyl-5-nitropyridine
3 Nucleophilic Aromatic Substitution CH₃NH₂, Solvent, Heat This compound

Modern and Sustainable Synthetic Approaches

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. nih.gov Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of substituted pyridines. nih.gov

For the synthesis of compounds like this compound, green approaches could involve optimizing reaction conditions to minimize the use of harsh acids in the nitration step or exploring alternative, less toxic methylating agents for the introduction of the methylamino group. Atom-economical reactions, such as multicomponent reactions where three or more reactants combine in a single step to form the product, are also a key aspect of green synthesis. nih.gov

Catalytic Synthesis

Catalysis plays a central role in modern organic synthesis, offering pathways that are often more efficient and selective than stoichiometric reactions.

Transition Metal-Free Methods: There is a growing interest in developing transition-metal-free catalytic systems to avoid the cost and toxicity associated with many transition metals. For the introduction of amino groups, for instance, organocatalytic methods are being explored.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the functionalization of pyridine rings under mild conditions. acs.orgacs.org This technique can be used to generate radical intermediates that can then react with the pyridine scaffold to introduce a variety of functional groups. nih.gov For example, photocatalytic methods could potentially be developed for the direct C-H amination or methylation of pyridine derivatives, offering a more direct route to the target molecule and avoiding the need for pre-functionalized starting materials. chemeurope.com Iron-catalyzed cyclization reactions also represent a green approach to the synthesis of substituted pyridines. rsc.org

Approach Key Features Potential Application in Synthesis
Green Solvents Use of water, ionic liquids, or solvent-free conditions. nih.gov Nitration and amination steps.
Microwave Synthesis Reduced reaction times, improved yields. nih.gov Accelerating nucleophilic substitution reactions.
Multicomponent Reactions High atom economy, single-step synthesis. nih.gov Direct assembly of the substituted pyridine core.
Organocatalysis Metal-free, often milder conditions. Catalyzing the introduction of the methylamino group.
Photocatalysis Use of visible light, mild reaction conditions. acs.orgacs.orgchemeurope.com Direct C-H functionalization of the pyridine ring.

Chemo-, Regio-, and Stereoselectivity in Synthesis

The control of selectivity is a critical aspect in the synthesis of highly substituted pyridine derivatives like this compound. The interplay of electronic and steric effects of the substituents on the pyridine ring dictates the outcome of the reactions.

Regioselectivity in Nitration:

The nitration of substituted pyridines is a classic example where regioselectivity is paramount. In the case of nitrating a precursor such as 2-methyl-5-aminopyridine, the directing effects of the methyl and amino groups must be considered. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The methyl group is also an activating group and an ortho-, para-director.

However, under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the situation is more complex. The pyridine nitrogen atom is protonated, which strongly deactivates the ring towards electrophilic attack. Furthermore, the amino group is also protonated to form an ammonium (B1175870) group (-NH₃⁺), which is a meta-directing and deactivating group.

Despite the deactivation by the protonated pyridine nitrogen, nitration can still proceed, often requiring forcing conditions. The regiochemical outcome is influenced by the complex interplay of these factors. For 2-aminopyridine, nitration predominantly yields 5-nitro-2-aminopyridine, with the nitro group being introduced at the position para to the amino group. sapub.orgguidechem.com This suggests that even with the deactivating effect of the protonated ring, the directing influence of the amino group is significant. A similar outcome is observed in the nitration of 3-methyl-pyridin-2-ylamine, which yields 3-methyl-5-nitro-pyridin-2-ylamine. chemicalbook.com

Based on these precedents, the nitration of 2-methyl-5-methylaminopyridine would be expected to be highly regioselective, with the nitro group being introduced at the 6-position, which is ortho to the activating methylamino group and meta to the methyl group.

PrecursorNitrating AgentMajor ProductReference
2-AminopyridineHNO₃/H₂SO₄5-Nitro-2-aminopyridine sapub.orgguidechem.com
3-Methyl-pyridin-2-ylamineFuming HNO₃/H₂SO₄3-Methyl-5-nitro-pyridin-2-ylamine chemicalbook.com

Stereoselectivity:

For the target molecule, this compound, there are no chiral centers, and therefore, stereoselectivity is not a factor in its synthesis. However, for analogues with stereogenic centers, the control of stereochemistry would be a crucial consideration, potentially requiring the use of chiral catalysts or auxiliaries.

Scale-up Considerations and Process Optimization in Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a larger scale, even within a laboratory setting, presents several challenges that require careful consideration and optimization.

Key Parameters for Optimization:

Reaction Conditions: The optimization of reaction parameters such as temperature, reaction time, and concentration of reactants is crucial for maximizing yield and minimizing by-product formation. Nitration reactions are typically highly exothermic, and careful temperature control is essential to prevent runaway reactions and ensure the desired regioselectivity.

Reagent Selection: While the classic nitrating mixture of nitric acid and sulfuric acid is effective, its corrosive nature and the generation of acidic waste streams are significant drawbacks, especially on a larger scale. The exploration of alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅) or metal nitrates, could offer advantages in terms of safety and environmental impact. researchgate.netgoogle.com

Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, reaction rates, and the ease of product isolation. For nitration, sulfuric acid often serves as both a catalyst and the solvent. In other steps, such as nucleophilic aromatic substitution, polar aprotic solvents like DMSO or DMF are often employed.

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction, neutralization, extraction, and purification, needs to be efficient and scalable. Neutralization of large volumes of acidic reaction mixtures can be hazardous and generate significant heat. Purification methods such as recrystallization or chromatography need to be optimized for throughput and solvent consumption. The neutralization of a nitration reaction mixture with aqueous ammonia (B1221849) to precipitate the product is a common practice. chemicalbook.com

Process Safety and Hazard Analysis:

A thorough hazard analysis is imperative before scaling up any chemical synthesis. For the synthesis of this compound, the following hazards should be considered:

Nitration: The use of strong acids and the exothermic nature of the reaction pose significant risks. The potential for the formation of thermally unstable intermediates or by-products should be evaluated.

Nitro Compounds: Many nitroaromatic compounds are energetic materials and can be sensitive to heat, shock, or friction. The thermal stability of the final product and any intermediates should be assessed.

Reagents and Solvents: The toxicity, flammability, and reactivity of all reagents and solvents must be considered.

Modern Approaches to Scale-up:

The adoption of modern technologies can significantly improve the safety and efficiency of scaling up laboratory syntheses. Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing for hazardous reactions like nitration. These benefits include superior heat transfer, precise control over reaction parameters, and the ability to handle smaller volumes of hazardous materials at any given time, thereby enhancing safety.

Reaction Chemistry and Mechanistic Investigations of 2 Methyl 5 Methylamino 6 Nitro Pyridine

Transformations of the Methyl Group at C2

The methyl group at the C2 position exhibits its own distinct reactivity, primarily due to the influence of the adjacent ring nitrogen and the electron-withdrawing nitro group.

The protons of a methyl group at the C2 or C4 position of a pyridine (B92270) ring are significantly more acidic than those of toluene. This increased acidity is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the resulting carbanion (a pyridylmethanide) through resonance.

The presence of additional electron-withdrawing groups on the ring further enhances this acidity. mdpi.comresearchgate.net In 2-Methyl-5-methylamino-6-nitro-pyridine, the C6-nitro group provides substantial resonance and inductive stabilization for the carbanion formed upon deprotonation of the C2-methyl group. The negative charge can be delocalized not only onto the ring nitrogen but also onto the oxygen atoms of the nitro group, making these protons relatively easy to remove with a suitable base. This property is analogous to that observed in 2-methyl-3,5-dinitropyridine, which readily undergoes reactions requiring deprotonation of the methyl group. mdpi.comresearchgate.net

The carbanion generated by the deprotonation of the C2-methyl group is a potent nucleophile. It can readily participate in condensation reactions with various electrophiles, most notably aldehydes. This reaction, analogous to an aldol (B89426) or Knoevenagel condensation, provides a powerful method for C-C bond formation at the benzylic position.

Studies on 2-methyl-3-nitropyridine (B124571) derivatives have shown that they react with a variety of aromatic aldehydes in the presence of a catalytic amount of a base like piperidine (B6355638) to yield the corresponding 2-styryl-3-nitropyridines in high yields. mdpi.comresearchgate.netresearchgate.net The reaction proceeds by deprotonation of the methyl group, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form a stable, conjugated system. It is expected that this compound would undergo similar transformations.

Table 2: Representative Condensation Reactions of Activated 2-Methylpyridines with Aromatic Aldehydes (Analogous System)

2-Methylpyridine Reactant Aldehyde Base/Solvent Product Yield (%) Reference
2-Methyl-3,5-dinitropyridine Benzaldehyde Piperidine/Toluene 2-Styryl-3,5-dinitropyridine 94 mdpi.com
2-Methyl-3,5-dinitropyridine 4-Methoxybenzaldehyde Piperidine/Toluene 2-(4-Methoxystyryl)-3,5-dinitropyridine 90 mdpi.com
2-Methyl-3,5-dinitropyridine 4-(Dimethylamino)benzaldehyde Piperidine/Toluene 2-(4-(Dimethylamino)styryl)-3,5-dinitropyridine 89 mdpi.com
2-Methyl-3-nitro-5-bromopyridine N-oxide Benzaldehyde Piperidine/Toluene 2-Styryl-3-nitro-5-bromopyridine N-oxide 85 mdpi.com
2-Methyl-3-nitro-5-bromopyridine N-oxide 4-Chlorobenzaldehyde Piperidine/Toluene 2-(4-Chlorostyryl)-3-nitro-5-bromopyridine N-oxide 83 mdpi.com

This data is based on analogous systems to illustrate the expected reactivity.

This reactivity allows for the straightforward introduction of vinyl and styryl moieties at the C2 position, providing access to a wide range of functionalized pyridine derivatives with extended conjugation, which can be useful in materials science and medicinal chemistry.

Table of Mentioned Compounds

Compound Name
This compound
Benzene
Toluene
Pyridine
3-Nitropyridine
2-Methyl-3,5-dinitropyridine
2-Methyl-3-nitro-5-bromopyridine N-oxide
Benzaldehyde
4-Methoxybenzaldehyde
4-(Dimethylamino)benzaldehyde
4-Chlorobenzaldehyde
2-Styryl-3,5-dinitropyridine
2-(4-Methoxystyryl)-3,5-dinitropyridine
2-(4-(Dimethylamino)styryl)-3,5-dinitropyridine
2-Styryl-3-nitro-5-bromopyridine N-oxide

Reactions Involving the Nitro Group at C6

The nitro group (-NO₂) at the C6 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It is the primary site for reductive transformations and can also act as a leaving group in nucleophilic aromatic substitution reactions.

The reduction of aromatic nitro groups is a well-established and synthetically useful transformation. researchgate.net This process can be controlled to yield either the corresponding hydroxylamine (B1172632) or the primary amine.

Reduction to Hydroxylamines: Partial reduction of the nitro group can be achieved using milder reducing agents or by carefully controlling the reaction conditions. Reagents like zinc dust in the presence of ammonium (B1175870) chloride are often used for this transformation. The resulting N-(2-methyl-5-(methylamino)pyridin-6-yl)hydroxylamine is an important intermediate. nih.gov

Reduction to Amines: Complete reduction of the nitro group to a primary amine (-NH₂) is a common objective. This six-electron reduction can be accomplished through various methods, including:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. nih.govlivescience.io This method is often clean and efficient.

Metal/Acid Reduction: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The Béchamp reduction, using iron and acid, is a historically significant example. researchgate.net

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for this reduction. jsynthchem.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent/SystemProduct
Zn, NH₄Cl6-Hydroxylamino-2-methyl-N-methyl-pyridin-5-amine
H₂, Pd/C2-Methyl-N⁵-methyl-pyridine-5,6-diamine
Fe, HCl2-Methyl-N⁵-methyl-pyridine-5,6-diamine
SnCl₂, HCl2-Methyl-N⁵-methyl-pyridine-5,6-diamine

The pyridine ring is electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing nitro group at C6. This makes the positions ortho and para to the nitro group (in this case, C5 and C3, respectively) susceptible to nucleophilic attack. The nitro group itself can be displaced in a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the nitrite (B80452) ion (NO₂⁻). The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can effectively displace the nitro group. researchgate.netresearchgate.net

For this compound, a strong nucleophile (Nu⁻) could attack the C6 position, leading to the displacement of the nitro group and the formation of a 6-substituted-2-methyl-5-methylamino-pyridine derivative.

Rearrangement Reactions

A notable rearrangement reaction relevant to the chemistry of this compound is the Bamberger rearrangement . This reaction involves the acid-catalyzed rearrangement of N-arylhydroxylamines to form p-aminophenols. wikipedia.orgdrugfuture.com

If the nitro group of this compound is first reduced to the corresponding hydroxylamine, N-(2-methyl-5-(methylamino)pyridin-6-yl)hydroxylamine, this intermediate could potentially undergo a Bamberger-type rearrangement under strong acidic conditions. The mechanism involves protonation of the hydroxylamine, loss of water to form a nitrenium ion intermediate, which is then attacked by a nucleophile (typically water) at the para position. scribd.combeilstein-journals.org However, in the pyridine system, the regiochemical outcome might be influenced by the ring nitrogen and other substituents.

Lack of Available Data Precludes Analysis of this compound Reaction Chemistry

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the chemical compound this compound. Specifically, no empirical or theoretical studies detailing its reaction chemistry, transition state analysis, or kinetic properties could be identified.

The initial objective was to construct a detailed article focusing on the mechanistic investigations of this particular nitropyridine derivative. The intended structure of this analysis was to include an in-depth examination of its reaction mechanisms, with a specific focus on:

Elucidation of Reaction Mechanisms: Experimental and Theoretical Approaches

Kinetic Studies and Reaction Rate Determination

Consequently, it is not possible to generate the requested scientific article with the required level of detail, accuracy, and adherence to the specified outline. The absence of foundational research on this compound prevents any meaningful discussion of its reaction mechanisms, transition state geometries, activation energies, or kinetic behavior.

While information exists for structurally related compounds, such as other substituted nitropyridines, extrapolation of such data to this compound would be speculative and scientifically unsound. Therefore, until dedicated research on this specific compound is conducted and published, a detailed analysis as requested cannot be provided.

Derivatization and Structural Modification Strategies Based on 2 Methyl 5 Methylamino 6 Nitro Pyridine

Synthesis of Analogues and Homologues via Functional Group Interconversions

Functional group interconversions are fundamental to the synthesis of analogues and homologues of 2-Methyl-5-methylamino-6-nitro-pyridine. These transformations target the existing functional groups—methylamino, nitro, and methyl—to introduce new functionalities and modulate the compound's properties.

The methylamino group at the C5 position is a prime site for modification. Standard alkylation reactions can be employed to introduce longer or more complex alkyl chains, thereby generating a series of N-alkylated homologues. ncert.nic.in Acylation of the methylamino group with various acid chlorides or anhydrides can produce a library of amides, which can alter the molecule's hydrogen bonding capacity and lipophilicity. ncert.nic.in

The nitro group at the C6 position is a versatile handle for a variety of transformations. A common and significant interconversion is its reduction to an amino group. This can be achieved through catalytic hydrogenation or by using reducing agents like metals in an acidic medium. The resulting amino group can then serve as a precursor for a wide array of further derivatizations, including diazotization followed by substitution, or acylation to form amides.

The methyl group at the C2 position, while generally less reactive than the other substituents, can also be a site for modification. For instance, oxidation reactions could potentially convert the methyl group into a hydroxymethyl or carboxyl group, introducing new points for diversification.

Table 1: Examples of Functional Group Interconversions on Analogous Pyridine (B92270) Systems
Starting MaterialReagents and ConditionsProductTransformationReference
2-Amino-6-methylpyridine (B158447)Concentrated H2SO4, HNO3, 0°C to 50°C2-Amino-6-methyl-5-nitropyridineNitration of the pyridine ring chemicalbook.com
Alkyl/Aryl amineAlkyl halideSecondary/Tertiary amineN-Alkylation ncert.nic.in
Primary/Secondary amineAcid chloride/anhydride, PyridineAmideN-Acylation ncert.nic.in

Diversification at the Pyridine Ring Positions

Diversification at the pyridine ring positions of this compound can be achieved through several synthetic strategies, primarily leveraging the electronic nature of the existing substituents. The strong electron-withdrawing nitro group at the C6 position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to it. stackexchange.com

In the case of this compound, the C4 position is para to the nitro group, making it a potential site for nucleophilic attack. However, the regioselectivity of such reactions would also be influenced by the electronic and steric effects of the methyl and methylamino groups. Nucleophilic aromatic substitution on pyridines is a well-established method for introducing a variety of substituents, including alkoxy, aryloxy, and amino groups. stackexchange.com The stability of the anionic intermediate, known as a Meisenheimer complex, is a key factor in determining the feasibility and outcome of these reactions. stackexchange.com

Another approach for diversification is the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the introduction of substituents at positions activated by the nitro group. For instance, the alkylation of nitropyridines can be achieved using carbanions stabilized by sulfonyl groups, leading to C-H alkylation. acs.org

Direct C-H functionalization of the pyridine ring is a more modern approach, though it can be challenging for electron-deficient rings. Nevertheless, advancements in catalysis may offer pathways for the introduction of new groups at the C3 and C4 positions.

Table 2: Potential Diversification Reactions at the Pyridine Ring of Analogous Systems
Starting Pyridine DerivativeReaction TypePosition of SubstitutionPotential ReagentsExpected Product ClassReference
3-NitropyridineVicarious Nucleophilic SubstitutionC2 or C4Alkyl phenyl sulfones, KHMDSAlkylated nitropyridines acs.org
Halogenated NitropyridineNucleophilic Aromatic SubstitutionPosition of halogenAlkoxides, Amines, ThiolatesEther, Amino, or Thioether substituted nitropyridines researchgate.netnih.gov

Development of Hybrid Molecules Incorporating the Pyridine Scaffold

The strategy of creating hybrid molecules involves covalently linking two or more pharmacophores to generate a single molecule with potentially enhanced or synergistic biological activities. nih.govmdpi.com The this compound scaffold is a promising candidate for the development of such hybrid molecules due to its inherent structural features and multiple points for derivatization.

The amino and nitro groups, or their derivatives, can serve as attachment points for other bioactive moieties. For example, the amino group (either the existing methylamino or one introduced via reduction of the nitro group) can be used to form amide or urea linkages with other pharmacologically active carboxylic acids or isocyanates. This approach has been utilized to combine pyridine and urea scaffolds to create novel anticancer agents.

Table 3: Conceptual Examples of Hybrid Molecules Based on the Pyridine Scaffold
Pyridine ScaffoldLinked PharmacophoreType of LinkagePotential Therapeutic Area
2-Methyl-5-amino-6-nitro-pyridineNaphthoquinoneAmideAnticancer
2-Methyl-5-methylamino-6-amino-pyridineQuinolinedioneUreaAntineoplastic

Structure-Reactivity Relationships and Chemical Property Modulation

The chemical reactivity and properties of this compound and its derivatives are intrinsically linked to the electronic and steric nature of their substituents. Understanding these structure-reactivity relationships is crucial for designing new molecules with desired characteristics.

The nitro group at the C6 position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the ortho and para positions. stackexchange.com Any modification that alters the electron-withdrawing strength of this group will have a profound impact on the reactivity of the entire molecule. For instance, its reduction to an amino group, which is electron-donating, would fundamentally change the electronic landscape of the pyridine ring.

The methylamino and methyl groups at the C5 and C2 positions, respectively, are electron-donating groups. They can influence the regioselectivity of reactions on the pyridine ring and also affect the basicity of the pyridine nitrogen. The interplay between these electron-donating groups and the electron-withdrawing nitro group creates a unique electronic environment that can be fine-tuned through derivatization.

Table 4: Predicted Effects of Substituent Modification on Chemical Properties
ModificationPositionPredicted Effect on Electron Density of Pyridine RingPredicted Effect on Reactivity towards NucleophilesPredicted Change in Lipophilicity
Reduction of -NO2 to -NH2C6IncreaseDecreaseDecrease
Alkylation of -NHCH3C5Slight IncreaseSlight DecreaseIncrease
Oxidation of -CH3 to -COOHC2DecreaseIncreaseDecrease

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Methyl-5-methylamino-6-nitro-pyridine, both ¹H and ¹³C NMR would provide critical information about its chemical environment.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl groups and the pyridine (B92270) ring. The chemical shift of the N-methyl protons would likely appear in the range of 2.5-3.5 ppm, influenced by the electronic effects of the amino and nitro groups. The C-methyl protons would likely resonate further upfield, typically around 2.0-2.5 ppm. The two aromatic protons on the pyridine ring would exhibit chemical shifts in the downfield region, characteristic of aromatic systems, with their exact positions dictated by the substitution pattern.

The ¹³C NMR spectrum would complement the proton data, with signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 100-160 ppm), with the carbon bearing the nitro group expected to be the most deshielded. The methyl carbons would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds

Proton Predicted Chemical Shift (ppm) for this compound Observed Chemical Shift (ppm) in 2-Amino-5-methylpyridine chemicalbook.com Observed Chemical Shift (ppm) in 2-Picoline chemicalbook.com
Pyridine-H7.0 - 8.56.32, 7.12, 7.797.08, 7.12, 7.54, 8.48
C-CH₃~2.52.122.55
N-CH₃~3.0--
NHVariable4.67-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds

Carbon Predicted Chemical Shift (ppm) for this compound Observed Chemical Shift (ppm) in Pyridine chemicalbook.com Observed Chemical Shift (ppm) in 5-Ethyl-2-methyl pyridine rsc.org
Pyridine-C110 - 160123.7, 135.9, 149.6123.0, 136.0, 136.3, 148.7, 155.6
C-CH₃~20-25-24.0
N-CH₃~30-40--

To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between the aromatic protons on the pyridine ring, aiding in their specific assignment.

HSQC: This technique would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals for the methyl groups and the protonated carbons of the pyridine ring.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for assigning the quaternary carbons of the pyridine ring by observing correlations from the methyl and aromatic protons.

Solid-state NMR (ssNMR) provides valuable insights into the structure, packing, and dynamics of molecules in the solid phase. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide detailed structural information. emory.edu

For this compound, ¹³C and ¹⁵N ssNMR could be particularly informative. The ¹³C ssNMR spectrum, likely acquired using magic-angle spinning (MAS) to enhance resolution, would reveal details about the crystallographic symmetry of the molecule in the unit cell. acs.org The presence of multiple signals for a single carbon site could indicate the presence of multiple crystallographically inequivalent molecules or different conformations in the solid state.

¹⁵N ssNMR would be highly sensitive to the local environment of the nitrogen atoms in the pyridine ring, the amino group, and the nitro group. The chemical shifts of these nitrogen atoms would be influenced by intermolecular interactions, such as hydrogen bonding, providing a direct probe of the crystal packing. acs.org

Vibrational Spectroscopy (FT-IR, Raman)

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the pyridine ring, the nitro group, the methylamino group, and the methyl group.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds in the pyridine ring are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net

Nitro Group Vibrations: The nitro group has two characteristic stretching vibrations: the asymmetric stretch, typically found around 1500-1560 cm⁻¹, and the symmetric stretch, which appears in the 1300-1370 cm⁻¹ range. niscpr.res.innih.gov

Methyl and Methylamino Group Vibrations: C-H stretching vibrations of the methyl groups would be observed in the 2850-3000 cm⁻¹ region. researchgate.net The N-H stretching vibration of the methylamino group would likely appear as a medium to weak band in the 3300-3500 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound and Analogous Compounds

Vibrational Mode Predicted Frequency Range (cm⁻¹) for this compound Observed Frequency (cm⁻¹) in 2-Amino-3-methyl-5-nitropyridine nih.gov Observed Frequency (cm⁻¹) in 2-Hydroxy-5-methyl-3-nitropyridine niscpr.res.in
N-H Stretch3300 - 35003487 (asym), 3365 (sym)-
C-H Stretch (Aromatic)3000 - 310031043068
C-H Stretch (Methyl)2850 - 30002978, 2931-
C=C, C=N Stretch (Ring)1400 - 16501610, 1578, 14751620, 1580, 1475
NO₂ Asymmetric Stretch1500 - 156015311535
NO₂ Symmetric Stretch1300 - 137013421350

The vibrational frequencies of certain modes can be sensitive to the conformation of the molecule. For instance, the planarity of the pyridine ring and the orientation of the methylamino and nitro groups can influence the vibrational coupling and, consequently, the positions of the corresponding bands. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to explore the potential energy surface and identify stable conformers. researchgate.net By comparing the experimental vibrational spectra with the calculated spectra for different conformers, it is possible to gain insights into the preferred conformation in the solid state or in solution.

The presence of the N-H group in the methylamino substituent and the oxygen atoms of the nitro group allows for the formation of intermolecular hydrogen bonds in the solid state. nih.gov These interactions can significantly influence the crystal packing and the physical properties of the compound.

FT-IR spectroscopy is a powerful technique for studying hydrogen bonding. The N-H stretching vibration is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, this band is typically sharp and found at higher frequencies. In the presence of N-H···O hydrogen bonds, the N-H stretching band will broaden and shift to a lower frequency. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bond. ruc.dknih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the electron-donating methylamino group and the electron-withdrawing nitro group is likely to result in a significant charge-transfer character for the lowest energy absorption band. nih.gov This would lead to a strong absorption in the near-UV or visible region of the spectrum.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many aromatic compounds are fluorescent, and the emission spectrum can provide further information about the electronic structure of the excited state. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The position and intensity of the emission can be influenced by the solvent polarity and the presence of intermolecular interactions. researchgate.net

Interactive Data Table: Electronic Absorption Data for Related Nitropyridine Derivatives

Compound Solvent λ_max (nm) Molar Absorptivity (ε) Reference
2-Amino-3-methyl-5-nitropyridineEthanol358Not Reported nih.gov
2-N-phenylamino-3-nitro-4-methylpyridineAcetonitrile415Not Reported nih.gov
2-N-phenylamino-3-nitro-6-methylpyridineAcetonitrile405Not Reported nih.gov

Photophysical Properties and Excited-State CharacterizationThe photophysical properties of this compound would be determined by the electronic transitions between the methylamino donor group and the nitro acceptor group, mediated by the pyridine ring. It is anticipated that the compound would exhibit significant intramolecular charge transfer (ICT) character in its excited state.

Quantum-chemical calculations on related molecules, such as 2-alkyloamino-6-methyl-4-nitropyridine N-oxides, have been used to characterize the nature of the lowest-lying excited electronic states, often identifying them as ππ* states with considerable charge-transfer nature. acs.org Experimental techniques like steady-state absorption and emission spectroscopy, complemented by time-resolved fluorescence measurements, would be essential to fully characterize the excited-state dynamics, including fluorescence lifetimes and quantum yields. For analogous compounds, theoretical calculations have predicted the occurrence of multiple isomers in the S1 excited state. acs.org

Solvent Effects on Optical PropertiesThe optical properties of molecules with significant ICT character are typically sensitive to the polarity of their environment. It is expected that this compound would exhibit solvatochromism, where its absorption and emission spectra shift in response to changes in solvent polarity.

For similar compounds, a bathochromic (red) shift in the emission spectrum is often observed with increasing solvent polarity, indicative of a more stabilized, polar excited state relative to the ground state. Studies on related pyridine derivatives have utilized polarizable continuum models (PCM) to theoretically incorporate solvent effects and explain these shifts. materialsciencejournal.org Experimental investigation would involve recording UV-Vis absorption and fluorescence spectra in a range of solvents with varying polarity.

Interactive Data Table: Expected Solvent Effects on a Generic Aminonitropyridine (Note: This table is illustrative and not based on experimental data for the title compound.)

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic AnalysisMass spectrometry is a critical tool for confirming molecular weight and elucidating structural features through fragmentation analysis.chemguide.co.ukFor this compound, the molecular ion peak (M+) would be expected at its corresponding mass-to-charge ratio (m/z).

The fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of NO2, NO, and O. The presence of methyl and methylamino groups would lead to additional fragmentation, such as the loss of a methyl radical (•CH3) or cleavage of the C-N bond. libretexts.org High-resolution mass spectrometry would enable isotopic analysis, confirming the elemental composition through the precise mass and relative abundance of isotopic peaks.

X-ray Crystallography and Solid-State Structural AnalysisSingle-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not available, analysis of related structures provides a basis for prediction.nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)The solid-state structure would be heavily influenced by intermolecular interactions. The methylamino group (-NHCH3) can act as a hydrogen bond donor, while the nitro group (-NO2) and the pyridine nitrogen are potential hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, which are crucial in stabilizing the crystal lattice. In the crystal structure of a related compound, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, the structure is stabilized by N−H···N and N−H···O hydrogen bonds.researchgate.net

Additionally, π-π stacking interactions between the aromatic pyridine rings are expected to play a role in the crystal packing. The specific arrangement would depend on the interplay of these forces to achieve the most thermodynamically stable packing.

Polymorphism and Co-crystallization StudiesPolymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in organic molecules, including pyridine derivatives. Different polymorphs can exhibit distinct physical properties. Investigating the crystallization of this compound from various solvents and under different conditions could reveal the existence of polymorphs.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used strategy in pharmaceutical science to modify physicochemical properties. nih.gov The hydrogen bond donor (methylamino) and acceptor (nitro, pyridine nitrogen) sites on the molecule make it a suitable candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or amides. researchgate.net

Computational and Theoretical Chemistry

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. For a molecule like 2-Methyl-5-methylamino-6-nitro-pyridine, these studies can offer profound insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying organic molecules such as this compound. DFT calculations could provide detailed information about the molecule's geometry, electronic properties, and molecular orbitals.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, various electronic properties can be calculated. Key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the electron-donating methyl and methylamino groups and the electron-withdrawing nitro group would significantly influence the electron distribution and the nature of the frontier orbitals. The HOMO would likely be localized on the electron-rich methylamino group and the pyridine (B92270) ring, while the LUMO would be expected to be concentrated on the electron-deficient nitro group and the ring. This distribution is crucial for predicting the molecule's behavior in chemical reactions.

To illustrate the type of data that would be generated, a hypothetical table of DFT-calculated electronic properties is presented below.

Hypothetical DFT-Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 5.2 D

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Aromaticity and Electron Density Distribution Analysis

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Computational methods can quantify the degree of aromaticity through various indices, with Nucleus-Independent Chemical Shift (NICS) being a prominent example. A negative NICS value at the center of the ring would indicate aromatic character. The substituents on the pyridine ring would modulate its aromaticity.

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show a high electron density around the nitro group's oxygen atoms and a lower electron density near the hydrogen atoms of the methyl and methylamino groups. This information is invaluable for predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Quantum mechanical calculations are instrumental in predicting and interpreting various types of spectra. For this compound, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). This would provide information on the electronic transitions within the molecule, such as the π→π* and n→π* transitions, and help in understanding the molecule's color and photophysical properties. The calculated absorption maxima (λmax) and oscillator strengths would be compared with experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While QM methods are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and the influence of the environment, such as a solvent. An MD simulation of this compound would involve calculating the trajectory of each atom over time based on a classical force field.

These simulations would reveal the preferred conformations of the methyl and methylamino groups and the degree of rotation around the single bonds. By performing the simulation in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects the molecule's conformation and dynamics. The analysis of radial distribution functions from the simulation can provide insights into the solvation shell and specific interactions, like hydrogen bonding, between the solute and the solvent.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the reaction pathways of this compound in various chemical transformations. By calculating the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products.

A key aspect of this modeling is the characterization of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For instance, the nitration or substitution reactions involving the pyridine ring could be modeled to understand the regioselectivity and the effect of the existing substituents on the reaction rate.

Ab Initio and Semi-Empirical Calculations for Fundamental Understanding

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results, albeit at a higher computational cost than DFT. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain benchmark data for the electronic structure of this compound.

On the other end of the computational cost spectrum, semi-empirical methods, which use parameters derived from experimental data, can be employed for very large systems or for preliminary, less computationally demanding, explorations of the molecule's properties. These methods can provide a qualitative understanding of the electronic structure and reactivity before more rigorous and costly calculations are performed.

In-depth Article on this compound Not Possible Due to Lack of Available Scientific Data

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While information is available for structurally related compounds, such as aminonitropyridines and methylnitropyridines, the strict constraint to focus solely on "this compound" prevents the use of analogous data. Extrapolating information from related compounds would not meet the required standard of scientific accuracy for an article dedicated to a single, specific chemical entity and would violate the core instructions of the request.

To provide a "thorough, informative, and scientifically accurate" article, direct research on the synthesis, properties, and reactions of "this compound" would be required. As this information is not currently available in the public domain, the generation of the requested article is not feasible.

Historical Perspectives and Evolution of Research on This Compound Class

Early Discoveries and Fundamental Reactivity Studies

The journey into understanding compounds like 2-Methyl-5-methylamino-6-nitro-pyridine began with the foundational studies of pyridine (B92270) itself. Historically, pyridine was extracted from coal tar, a complex mixture of organic compounds. Early synthetic efforts, such as the Hantzsch pyridine synthesis developed in 1881, provided the first major routes to substituted pyridine derivatives. wikipedia.org This method typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org

The fundamental reactivity of the pyridine ring is dictated by the electronegative nitrogen atom, which makes the ring electron-deficient compared to benzene. This influences its substitution patterns. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same pyridine ring, as in the case of this compound, creates a complex interplay of electronic effects that govern its reactivity.

Aminopyridines are known to be reactive intermediates in the synthesis of a host of other chemicals. epa.gov The amino group generally directs electrophilic substitution to the positions ortho and para to it. Conversely, the nitro group is a strong deactivating group and directs incoming nucleophiles to the positions ortho and para to the nitro group. The reactivity of aminopyridines with halogens and interhalogens has been shown to result in versatile chemical and structural behaviors, including the formation of charge-transfer adducts and ionic species. acs.org

Milestones in Synthetic Methodologies Development

The synthesis of substituted pyridines has evolved significantly from the early condensation reactions. The classical Hantzsch synthesis, while historically important, often suffers from limitations in terms of functional group tolerance and regioselectivity. nih.govacs.org Over the years, numerous synthetic approaches have been developed to create a wide variety of substituted pyridines with greater efficiency and control. mdpi.com

Modern methods for pyridine synthesis include:

Cascade Reactions: A simple, modular method to prepare highly substituted pyridines involves a cascade reaction comprising a novel N-iminative, Cu-catalyzed cross-coupling of alkenylboronic acids, followed by electrocyclization and air oxidation. nih.gov

Ruthenium-Catalyzed Cycloisomerization: A two-step process has been developed for the synthesis of substituted pyridine derivatives involving the conversion of amides to C-silyl alkynyl imines, followed by a ruthenium-catalyzed cycloisomerization. organic-chemistry.org

Formal (3+3) Cycloaddition: An organocatalyzed, formal (3+3) cycloaddition reaction of enamines with unsaturated aldehydes and ketones provides a practical route to tri- and tetrasubstituted pyridines. acs.org

From Iodoenones: A two-step procedure starting from iodoenones, involving a Sonogashira coupling followed by a thiophenol treatment, enables the synthesis of various substituted pyridines. acs.org

The introduction of the nitro group onto the pyridine ring is typically achieved through nitration. However, direct nitration of pyridine is often difficult and can result in low yields. researchgate.net More effective methods have been developed, such as the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine upon treatment with SO2/HSO3- in water. researchgate.net The synthesis of aminopyridines can be achieved through various methods, including the reaction of 3-methylpyridine with an alkylamine sodium salt followed by dealkylation. google.com For instance, 5-amino-2-methylpyridine can be synthesized by the reduction of 2-methyl-5-nitropyridine using a palladium/carbon catalyst. chemicalbook.com

Synthetic MethodDescriptionKey Features
Hantzsch Pyridine SynthesisCondensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.orgClassical method, historically significant. acs.org
Cascade ReactionCu-catalyzed cross-coupling of alkenylboronic acids, electrocyclization, and oxidation. nih.govModular, good functional group tolerance. nih.gov
Ruthenium-Catalyzed CycloisomerizationConversion of amides to C-silyl alkynyl imines followed by cycloisomerization. organic-chemistry.orgEfficient, avoids isolation of sensitive intermediates. organic-chemistry.org
Formal (3+3) CycloadditionOrganocatalyzed reaction of enamines with unsaturated aldehydes/ketones. acs.orgPractical for tri- and tetrasubstituted pyridines. acs.org
From IodoenonesTwo-step process involving Sonogashira coupling and subsequent cyclization. acs.orgAllows for diverse substitution patterns. acs.org

Emergence of Computational and Advanced Spectroscopic Techniques in Research

The characterization and understanding of substituted pyridines have been greatly enhanced by the advent of computational and advanced spectroscopic techniques. These tools provide deep insights into the molecular structure, electronic properties, and reactivity of these compounds.

Computational Studies: Density Functional Theory (DFT) has become a powerful tool for studying pyridine derivatives. nih.govresearchgate.net DFT calculations can be used to determine optimized molecular geometries, electronic structures, and various molecular properties. researchgate.net For example, computational studies have been used to investigate the kinetics of the reaction of OH radicals with pyridine and its methyl- and ethyl-substituted derivatives, providing insights into their atmospheric chemistry. oberlin.edu Furthermore, theoretical calculations have been employed to study the acidity of substituted pyridines and to predict their pKa values. mdpi.com

Advanced Spectroscopic Techniques: A variety of spectroscopic methods are routinely used to characterize substituted pyridines. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for determining the structure of pyridine derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups and confirm molecular structure. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides precise information about the three-dimensional arrangement of atoms in the solid state, confirming molecular structure and providing insights into intermolecular interactions. nih.gov

UV-Vis and Fluorescence Spectroscopy: These techniques are used to study the electronic transitions and photophysical properties of pyridine derivatives. researchgate.net

The combination of these computational and spectroscopic methods allows for a comprehensive understanding of the structure-property relationships in this important class of compounds.

TechniqueInformation ObtainedApplication in Pyridine Research
Density Functional Theory (DFT)Optimized geometry, electronic structure, molecular properties. researchgate.netStudying reaction kinetics, acidity, and spectroscopic properties. oberlin.edumdpi.com
NMR SpectroscopyConnectivity of atoms, chemical environment of nuclei. nih.govRoutine structure elucidation. nih.gov
IR/Raman SpectroscopyVibrational modes, functional group identification. nih.govStructural confirmation. nih.gov
X-ray CrystallographyThree-dimensional molecular structure in the solid state. nih.govPrecise structural determination and analysis of intermolecular interactions. nih.gov
UV-Vis/Fluorescence SpectroscopyElectronic transitions, photophysical properties. researchgate.netInvestigating optical and electronic properties. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes

Traditional synthetic routes to substituted nitropyridines often involve multi-step processes that may include the nitration of a pre-functionalized pyridine (B92270) ring or the construction of the ring from acyclic precursors. researchgate.netbeilstein-journals.org These methods can suffer from issues with regioselectivity, harsh reaction conditions, and the generation of significant waste. Future research should aim to develop more streamlined, efficient, and environmentally benign synthetic strategies.

Key areas for investigation include:

Catalytic Methodologies: The exploration of transition metal-catalyzed cross-coupling reactions could provide novel pathways. For instance, a palladium- or copper-catalyzed amination of a hypothetical 5-halo-2-methyl-6-nitropyridine precursor could offer a mild and highly selective route to the target compound.

Biocatalysis: The use of enzymes, such as nitroreductases, could be explored for the selective reduction of a dinitro precursor or other transformations, offering high selectivity under mild conditions. researchgate.net

Table 1: Comparison of a Hypothetical Traditional vs. Novel Synthetic Route

FeatureHypothetical Traditional RouteProposed Novel Route (e.g., C-H Functionalization)
Starting Material 2,6-Lutidine2-Methylpyridine
Key Steps 1. Oxidation2. Nitration3. Halogenation4. Nucleophilic Substitution (Amination)1. Regioselective C-H Nitration2. Regioselective C-H Amination
Atom Economy LowerHigher
Environmental Impact Potentially higher due to multiple steps and harsh reagentsPotentially lower with catalytic and greener methods
Overall Yield ModeratePotentially Higher

Investigation of Unconventional Reactivity and Transformations

The reactivity of 2-Methyl-5-methylamino-6-nitro-pyridine is largely unexplored. Its combination of electron-donating (methylamino) and electron-withdrawing (nitro) groups creates unique electronic properties that could be exploited in novel chemical transformations beyond the standard reactions of the individual functional groups.

Future research could focus on:

Nitro Group as a Synthetic Handle: While the nitro group is commonly reduced to an amine, it can also participate in other reactions. Research into its use in radical chemistry, as a leaving group in nucleophilic aromatic substitution (SNAr), or in cycloaddition reactions could uncover new synthetic pathways. mdpi.com

C-H Activation of the Methyl Group: The methyl group at the 2-position is activated by the adjacent ring nitrogen. Investigating its functionalization via C-H activation could lead to a new family of derivatives where the methyl group is converted into hydroxymethyl, carboxyl, or other functional groups, providing access to new chemical space.

Photochemical Reactivity: The presence of the nitroaromatic system suggests potential for interesting photochemical transformations. Irradiation with UV light could induce rearrangements or cycloaddition reactions, leading to complex molecular architectures that are difficult to access through traditional thermal chemistry.

Table 2: Potential Unconventional Transformations for Investigation

Functional GroupUnconventional ReactionPotential Product Class
Nitro Group Denitrative CouplingBi-aryl Pyridines
Methyl Group Catalytic C-H Oxidation2-Hydroxymethyl or 2-Formyl Pyridine Derivatives
Pyridine Ring Photochemical Ring OpeningAcyclic Nitro-amino Compounds
Methylamino Group Oxidative CyclizationFused Heterocyclic Systems

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. researchgate.net For this compound, a thorough in silico investigation could provide foundational knowledge before extensive lab work is undertaken.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic structure, and vibrational spectra. mdpi.com These calculations can predict sites of reactivity (nucleophilic and electrophilic centers), reaction barriers, and potential metabolic pathways. researchgate.net

Molecular Docking and Dynamics: If the compound is investigated for biological activity, molecular docking simulations can predict its binding mode and affinity to protein targets. Molecular dynamics can then be used to study the stability of the protein-ligand complex over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and testing their activity, QSAR models can be developed. These models use computational descriptors to correlate molecular structure with activity, enabling the design of more potent or selective compounds. researchgate.net

Table 3: Application of Computational Methods

Computational MethodPredicted Property / Application
Density Functional Theory (DFT)Molecular geometry, electronic charge distribution, NMR/IR spectra, reaction mechanisms
Molecular DockingIdentification of potential biological targets, prediction of binding affinity
Molecular Dynamics (MD)Conformational analysis, stability of ligand-protein complexes
QSARPrediction of biological activity for novel analogues, guiding lead optimization

Integration with Emerging Chemical Technologies

The synthesis and study of this compound can be significantly enhanced by adopting modern chemical technologies. These approaches can improve efficiency, safety, and the speed of research and development.

Flow Chemistry: Converting synthetic steps, particularly energetic ones like nitration, to a continuous flow process can offer substantial benefits. nih.govresearchgate.net Flow reactors provide superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety by minimizing the volume of hazardous intermediates at any given time, and easier scalability. researchgate.net

Machine Learning (ML) in Synthesis Design: ML algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions or even propose entirely new synthetic routes. mit.edu For this target molecule, an ML model could be trained to predict the best catalyst, solvent, and temperature for a key synthetic step, reducing the amount of empirical optimization required. mit.edu Furthermore, ML can be used to predict properties, helping to prioritize which derivatives to synthesize and test.

Table 4: Benefits of Integrating Emerging Technologies

TechnologyApplication AreaKey Advantages
Flow Chemistry Synthesis and Scale-UpEnhanced safety, improved reaction control, faster optimization, seamless scalability. nih.govresearchgate.net
Machine Learning Synthesis Planning & Property PredictionAccelerated discovery of optimal reaction conditions, design of novel synthetic routes, prediction of biological or material properties. mit.edu
High-Throughput Experimentation Reaction OptimizationRapid screening of catalysts, solvents, and conditions to quickly identify optimal synthetic parameters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-5-methylamino-6-nitro-pyridine, and how can reaction conditions be optimized?

  • Answer: Synthesis of nitro-substituted pyridines typically involves nitration of precursor pyridine derivatives under controlled conditions. For example, nitration of methylamino-substituted pyridines often employs mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions. Optimization includes adjusting stoichiometry, temperature, and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound. Structural analogs, such as 6-methylamino-5-nitropyrimidines, have been synthesized using similar nitration protocols .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR: Identify methylamino (-NHCH₃) and nitro (-NO₂) groups via characteristic shifts (e.g., nitro groups deshield adjacent protons).
  • FT-IR: Confirm nitro group absorption bands near 1520–1350 cm⁻¹ and methylamino N-H stretches ~3300 cm⁻¹.
  • Mass Spectrometry (EI-MS): Verify molecular ion peaks and fragmentation patterns.
  • Melting Point Analysis: Compare experimental values (e.g., 185–189°C for 2-Amino-5-nitro-6-methylpyridine) with literature data to assess purity .

Advanced Research Questions

Q. What experimental strategies address contradictions in crystallographic data for nitro-substituted pyridines?

  • Answer: Contradictions in polymorph identification (e.g., differing unit cell parameters) require:

  • Multi-Temperature XRD: Capture structural variations under thermal stress.
  • Computational Modeling (DFT): Predict stable polymorphs using lattice energy calculations and compare with experimental data.
  • Synchrotron Studies: Resolve subtle structural differences via high-resolution powder diffraction. For example, Aakeroy et al. resolved polymorphism in 2-amino-5-nitropyrimidine by combining experimental and computational methods .

Q. How does the nitro group’s position influence thermal stability in methylamino-substituted pyridines?

  • Answer: Thermoanalytical techniques (TGA/DSC) reveal decomposition pathways. Nitro groups at ortho positions (relative to methylamino) often destabilize the compound due to steric strain, leading to lower decomposition temperatures (~150–160°C). Para-substituted analogs exhibit higher stability (decomposition >200°C). For instance, 2-Amino-5-nitro-6-methylpyridine (mp 185–189°C) shows distinct thermal behavior compared to its isomers .

Q. What methodologies are used to study metal coordination complexes involving this compound?

  • Answer: Synthesize complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water. Characterize via:

  • Single-Crystal XRD: Determine coordination geometry and bonding.
  • EPR Spectroscopy: Probe electronic environments of paramagnetic centers (e.g., Cu²⁺).
  • Magnetic Susceptibility: Assess metal-ligand interactions. Structural studies on copper(II) complexes with hydroxyl pyridine derivatives provide methodological frameworks .

Methodological Considerations

Q. How can researchers mitigate hazards during handling of nitro-substituted pyridines?

  • Answer: Follow protocols for similar compounds (e.g., 5-Ethyl-2-methylpyridine):

  • Ventilation: Use fume hoods to avoid inhalation of dust.
  • Spill Management: Collect solids with non-sparking tools; avoid aqueous washes to prevent contamination.
  • Waste Disposal: Store in sealed containers labeled for nitroaromatic waste .

Q. What computational approaches predict reactivity of this compound in nucleophilic substitution reactions?

  • Answer: Perform DFT calculations (e.g., Gaussian 16) to:

  • Map electrostatic potential surfaces, identifying electrophilic centers.
  • Calculate Fukui indices to predict sites for nucleophilic attack.
  • Compare with experimental kinetic data (e.g., SNAr reactions in DMF at 80°C).

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